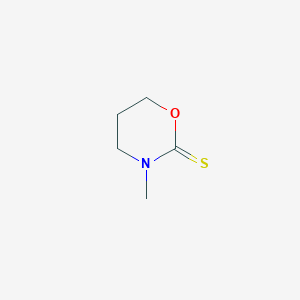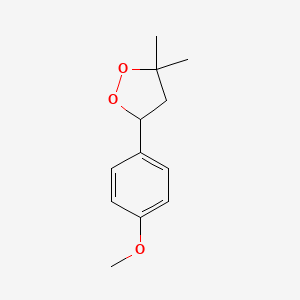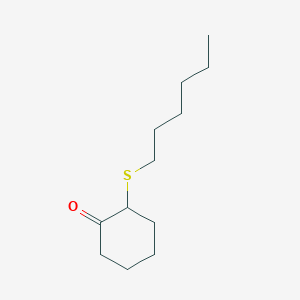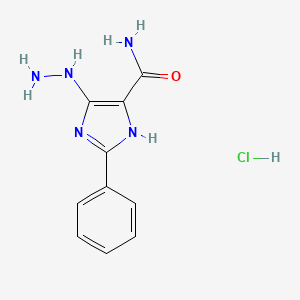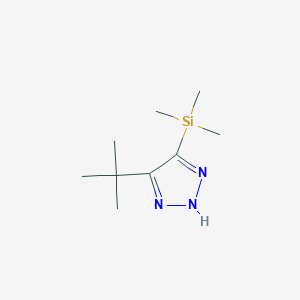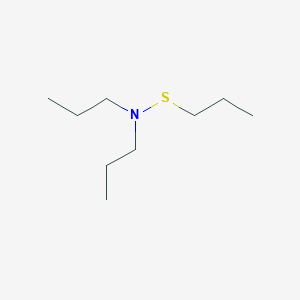![molecular formula C31H32N2O2 B14405623 N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea CAS No. 88451-91-6](/img/structure/B14405623.png)
N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is a complex organic compound that belongs to the class of ureas This compound is characterized by its unique structure, which includes benzyl, butylphenyl, and phenoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with 4-butylphenyl isocyanate and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like N-methylimidazole to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific combination of benzyl, butylphenyl, and phenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and industrial applications.
Propriétés
Numéro CAS |
88451-91-6 |
|---|---|
Formule moléculaire |
C31H32N2O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
1-benzyl-1-[(4-butylphenyl)methyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C31H32N2O2/c1-2-3-10-25-15-17-27(18-16-25)24-33(23-26-11-6-4-7-12-26)31(34)32-28-19-21-30(22-20-28)35-29-13-8-5-9-14-29/h4-9,11-22H,2-3,10,23-24H2,1H3,(H,32,34) |
Clé InChI |
QIUSKIYBFZRTFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
